(1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chlorobutadiene moiety and two phenyl groups. Organophosphorus compounds are widely studied due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a chlorobutadiene derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of novel drugs and therapeutic agents. Organophosphorus compounds are known for their biological activity, including enzyme inhibition and antimicrobial properties.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s reactivity allows it to form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity and applications.
Diphenylphosphine oxide: A precursor in the synthesis of (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane.
Phosphine derivatives: Various phosphine derivatives with different substituents and functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines a chlorobutadiene moiety with diphenylphosphine oxide. This unique combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
60127-53-9 |
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Molecular Formula |
C16H14ClOP |
Molecular Weight |
288.71 g/mol |
InChI |
InChI=1S/C16H14ClOP/c1-2-9-16(17)19(18,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h2-8,10-13H,1H3 |
InChI Key |
FVXJLGJZZQWILD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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